![molecular formula C8H9FO4S B2820343 3,4-Dimethoxybenzene-1-sulfonyl fluoride CAS No. 95546-50-2](/img/structure/B2820343.png)
3,4-Dimethoxybenzene-1-sulfonyl fluoride
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Overview
Description
3,4-Dimethoxybenzene-1-sulfonyl fluoride is a chemical compound with the linear formula C8H9FO4S . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxybenzene-1-sulfonyl fluoride is represented by the InChI code: 1S/C8H9FO4S/c1-12-7-4-3-6 (14 (9,10)11)5-8 (7)13-2/h3-5H,1-2H3 . The molecular weight of this compound is 220.22 .Chemical Reactions Analysis
While specific chemical reactions involving 3,4-Dimethoxybenzene-1-sulfonyl fluoride are not detailed in the available resources, it’s known that sulfonyl fluorides participate in Sulfur (VI) Fluoride Exchange (SuFEx) reactions . These reactions have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Physical And Chemical Properties Analysis
3,4-Dimethoxybenzene-1-sulfonyl fluoride is a solid or liquid at room temperature .Scientific Research Applications
Environmental Impact and Detection
Indirect Exposure and Environmental Burden : A study by D’eon and Mabury (2011) discussed the complexity of fluorochemical contamination in humans, highlighting the significant source of exposure to perfluorooctane sulfonyl fluoride (POSF) and its derivatives before the year 2000. This research underlines the importance of understanding the environmental pathways and human exposure to fluorochemicals, including indirect exposure through biotransformation of commercial fluorochemicals (D’eon & Mabury, 2011).
Analysis of Fluoroalkylether Substances : Munoz et al. (2019) provided a critical review on the analysis of emerging fluoroalkylether compounds, discussing the environmental and biomonitoring sample analysis advancements. This research is essential for understanding the fate, behavior, and potential risks of novel fluoroalkylether substances, including the analytical challenges in detecting these compounds (Munoz et al., 2019).
Chemical Behavior and Degradation
- Microbial Degradation of Polyfluoroalkyl Chemicals : Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, offering insights into the environmental fate and degradation pathways of these compounds. Understanding the biodegradation mechanisms of polyfluoroalkyl substances, including sulfonates, is crucial for assessing their environmental impact and persistence (Liu & Avendaño, 2013).
Applications in Chemical Synthesis
- Use in Transition Metal-Catalyzed Reactions : Hoegermeier and Reissig (2009) discussed the advantages of using fluorinated sulfonates, such as nonafluorobutanesulfonates, in transition metal-catalyzed reactions. This study highlights the utility of fluorinated reagents in enhancing the efficiency and selectivity of chemical syntheses, potentially including derivatives like 3,4-Dimethoxybenzene-1-sulfonyl fluoride (Hoegermeier & Reissig, 2009).
Safety and Hazards
Future Directions
Sulfonyl fluorides, including 3,4-Dimethoxybenzene-1-sulfonyl fluoride, have found widespread applications in various fields. Recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides have opened new horizons for the synthesis of sulfonyl fluorides .
Mechanism of Action
Mode of Action
Sulfonyl fluorides are known to act as electrophiles, reacting with nucleophilic amino acid residues in proteins . This can lead to changes in the protein’s function, potentially influencing various biological processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.62, suggesting it could be distributed widely in the body .
Result of Action
As a sulfonyl fluoride, it may modify proteins and potentially alter their function . This could have a variety of downstream effects, depending on the specific proteins and pathways involved .
properties
IUPAC Name |
3,4-dimethoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEVVNNKUAEPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzene-1-sulfonyl fluoride | |
CAS RN |
95546-50-2 |
Source
|
Record name | 95546-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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